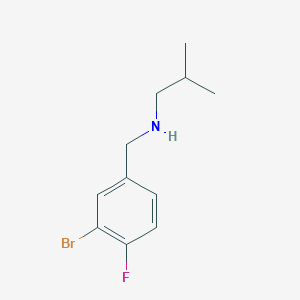
(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine is a cyclobutane derivative with potential applications in various fields of chemistry and biology. The compound features a cyclobutane ring substituted with a 3,4-dichlorophenyl group and an amine group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the 3,4-Dichlorophenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of cyclobutane derivatives.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits any bioactive properties.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Other cyclobutane derivatives may include compounds with different substituents on the cyclobutane ring.
Aromatic Amines: Compounds with similar aromatic amine structures may include aniline derivatives or other substituted phenylamines.
Uniqueness
The uniqueness of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine lies in its specific combination of a cyclobutane ring with a 3,4-dichlorophenyl group and an amine group. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
InChI Key |
GPGVWJNJGQOPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


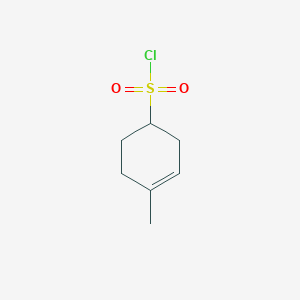
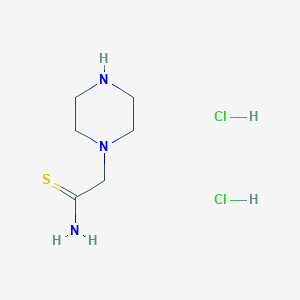
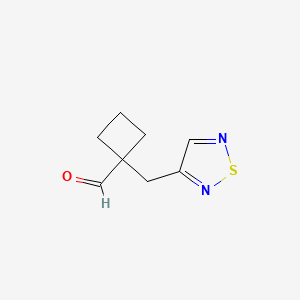
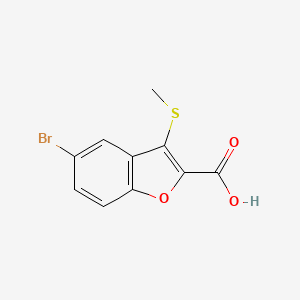
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
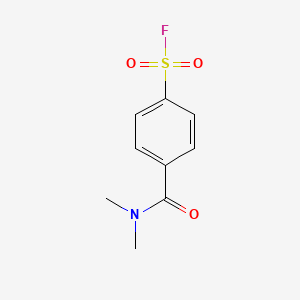
![N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine](/img/structure/B13257447.png)
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
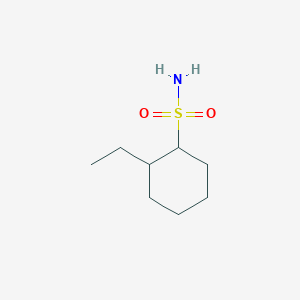
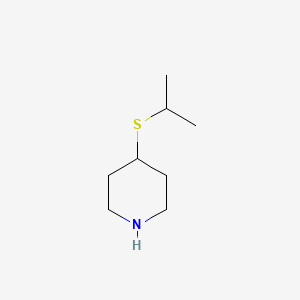
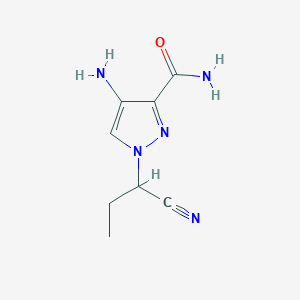
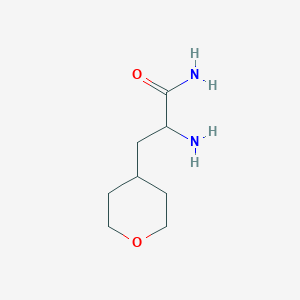
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13257461.png)
